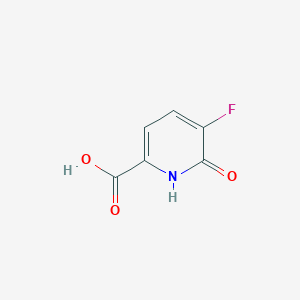

5-Fluoro-6-hydroxypicolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Biology

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry and chemical biology. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, with biological macromolecules. The carboxylic acid group adds polarity and can act as a hydrogen bond donor or acceptor, or coordinate with metal ions within enzyme active sites. This versatile scaffold is found in numerous natural products and synthetic compounds with a wide array of biological activities. Picolinic acid (pyridine-2-carboxylic acid) and its isomers, for instance, are recognized for their diverse therapeutic potentials.

Overview of Fluorinated Heterocyclic Compounds in Advanced Synthesis

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in modern synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to target proteins. The synthesis of fluorinated heterocycles often requires specialized methods, and these compounds serve as valuable building blocks for creating more complex molecules with enhanced properties.

Contextualization of 5-Fluoro-6-hydroxypicolinic Acid within this Chemical Class

This compound (also known as 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid) emerges at the intersection of these two important classes of compounds. It is a picolinic acid derivative that features both a hydroxyl group and a fluorine atom on the pyridine ring. This specific arrangement of functional groups suggests its potential as a specialized building block in organic synthesis. The presence of the fluorine atom at the 5-position and the hydroxyl group at the 6-position is expected to influence the electronic properties and reactivity of the pyridine ring and the acidity of the carboxylic acid. While extensive academic research on this specific isomer is not widely published, its availability from chemical suppliers indicates its use as an intermediate in the synthesis of more complex proprietary molecules, likely in the pharmaceutical or materials science sectors.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Hydroxypicolinic Acids

Strategies for the Synthesis of Substituted Picolinic Acid Derivatives

The synthesis of functionalized picolinic acid derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precise control over their architecture.

Targeted Functionalization of Pyridine (B92270) Scaffolds

The strategic functionalization of pyridine rings is a key approach to synthesizing substituted picolinic acids. A common method involves the ortho-lithiation of 2-substituted pyridines. For instance, the synthesis of 6-alkoxy-5-fluoropicolinates can be achieved from 5-fluoro-2-methoxypyridine. This starting material undergoes lithiation at the 6-position, followed by carboxylation to yield the corresponding picolinic acid derivative. This method highlights the utility of directing groups in achieving regioselective functionalization of the pyridine core.

Another versatile strategy is the use of halogenated pyridines as precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be selectively functionalized at the 2-position through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leaving the 3-position available for further modification to introduce the carboxylic acid moiety.

Organometallic Approaches in Picolinic Acid Synthesis

Organometallic chemistry provides powerful tools for the synthesis of picolinic acid derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are widely employed to introduce carbon-based substituents onto the pyridine ring. These reactions offer a high degree of control and functional group tolerance.

A notable application of organometallic chemistry is the direct C-H activation and subsequent carboxylation of pyridine derivatives. This atom-economical approach avoids the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H carboxylation of 2-pyridones can provide a direct route to hydroxypicolinic acids.

Biocatalytic and Mutasynthetic Routes for Hydroxypicolinic Acid Analogues

The quest for novel and structurally diverse hydroxypicolinic acid analogues has led to the exploration of biological systems, offering environmentally benign and highly selective synthetic routes.

Microbial Incorporation of Substituted Picolinic Acid Precursors

Mutasynthesis, a technique that combines chemical synthesis and microbial biosynthesis, has emerged as a powerful tool for generating novel natural product analogues. This approach involves feeding synthetic, structurally altered precursors to a mutant microorganism that is blocked in the biosynthesis of its native natural product.

A study by researchers demonstrated that a mutant strain of Streptomyces could incorporate exogenously supplied 3-aminopicolinic acid to produce new analogues of the natural product cinachyramine. This highlights the potential of using engineered microbial systems to produce a wide array of substituted picolinic acid-containing compounds that may be inaccessible through traditional chemical synthesis alone.

Enzymatic Derivatization and Pathway Elucidation

The elucidation of biosynthetic pathways provides a roadmap for the enzymatic synthesis and derivatization of hydroxypicolinic acids. By understanding the specific enzymes involved in tailoring reactions such as hydroxylation, methylation, and glycosylation, these biocatalysts can be harnessed for in vitro or in vivo modifications of the picolinic acid scaffold.

For example, the identification of the gene cluster responsible for the biosynthesis of a picolinic acid-containing natural product can reveal the specific hydroxylases and other modifying enzymes. These enzymes can then be overexpressed and used to catalyze the desired transformations on a range of substrates, offering a high degree of regio- and stereoselectivity.

Derivatization and Ligand Modification Strategies for Hydroxypicolinic Acid Scaffolds

The inherent chelating ability of the hydroxypicolinic acid scaffold makes it a valuable platform for the design of novel ligands with tailored metal-binding properties.

The introduction of substituents onto the pyridine ring can significantly modulate the electronic and steric properties of the resulting ligand. For instance, the incorporation of a fluorine atom at the 5-position, as in 5-Fluoro-6-hydroxypicolinic acid, can enhance the acidity of the hydroxyl and carboxylic acid protons, thereby influencing the stability and selectivity of metal complexation.

Further derivatization can be achieved by modifying the carboxylic acid and hydroxyl groups. Esterification or amidation of the carboxylic acid can alter the solubility and bioavailability of the molecule, while etherification of the hydroxyl group can be used to attach the scaffold to other functional units, such as imaging agents or solid supports.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

Despite extensive searches of scientific literature and patent databases, detailed research findings on the chemical transformations of this compound, specifically concerning its use in the formation of polycyclic systems and for structural diversification, are not publicly available. While the existence of this compound is confirmed, and its potential as a building block in medicinal chemistry is acknowledged, specific examples and in-depth studies detailing its reactivity for these advanced synthetic applications are conspicuously absent from the available literature.

The investigation sought to elaborate on advanced synthetic methodologies involving hydroxypicolinic acids, with a focused look at this compound. The intended scope was to cover the formation of polycyclic systems and the structural diversification through the introduction of various substituents. However, the search for concrete, published examples of cyclization reactions, such as condensation or cascade reactions, originating from this compound did not yield any specific results. Similarly, detailed studies on the functionalization of its pyridine ring to introduce a variety of substituents for structural diversification could not be located.

General information on the synthesis and reactions of other hydroxypicolinic acid isomers is more readily available. For instance, studies on 6-hydroxypicolinic acid have demonstrated its utility in various chemical transformations. However, the influence of the fluoro substituent at the 5-position on the reactivity and reaction outcomes of this compound remains an underexplored area in the accessible scientific domain.

The absence of this specific data prevents the creation of a thorough and scientifically detailed article as per the requested outline, which required in-depth research findings and illustrative data tables. It is possible that such research is proprietary and exists within internal records of pharmaceutical or chemical companies, but it has not been disclosed in publicly accessible formats. Therefore, a comprehensive review of the advanced synthetic methodologies and chemical transformations involving this compound cannot be compiled at this time.

Coordination Chemistry and Metallobiological Interactions of Hydroxypicolinic Acids

Ligand Design Principles of Hydroxypicolinic Acids

The design of hydroxypicolinic acids as ligands is predicated on their ability to form stable chelate rings with metal ions, a feature crucial for applications ranging from catalysis to medicinal chemistry.

Hydroxypicolinic acids are versatile chelators capable of coordinating to metal ions through various modes, primarily involving the pyridine (B92270) nitrogen and the oxygen atoms of the carboxylate and hydroxyl groups.

N,O-chelation: The most common binding mode for simple picolinic acids involves bidentate coordination through the pyridine nitrogen and one oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. nih.govresearchgate.net This mode is a fundamental interaction for this class of ligands.

N,O,O-chelation: The presence of a hydroxyl group at the 6-position, as in 6-hydroxypicolinic acid, introduces the possibility of tridentate chelation. In this mode, the ligand binds to a metal center via the pyridine nitrogen, the carboxylate oxygen, and the hydroxyl oxygen. This creates two fused chelate rings (one five-membered and one six-membered), leading to complexes with high thermodynamic stability. Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a classic example of a ligand that exhibits this type of tridentate N,O,O-coordination. ajol.info In studies of lanthanide complexes with 6-hydroxypicolinic acid, the ligand has been shown to utilize its carboxylate group in diverse ways, acting in tridentate, bidentate, and even monodentate fashions. researchgate.net It is anticipated that 5-fluoro-6-hydroxypicolinic acid would exhibit similar N,O-bidentate and N,O,O-tridentate chelation, depending on the metal ion's size, charge, and coordination preferences.

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5-position of the pyridine ring is expected to have a significant theoretical impact on the ligand's chelation properties.

The primary influence of the fluorine atom is its strong electron-withdrawing inductive effect. This effect decreases the electron density throughout the pyridine ring, which in turn:

Reduces the basicity of the pyridine nitrogen atom, potentially weakening its donor capability.

Increases the acidity (lowers the pKa) of both the carboxylic acid and the hydroxyl groups, facilitating their deprotonation at a lower pH.

These electronic modifications can alter the stability constants of the resulting metal complexes. Furthermore, studies on other fluorinated ligands have shown that the presence and position of a fluorine substituent can have a profound impact on metal ion interaction. rsc.org For instance, the fluorine atom itself could potentially engage in weak interactions with certain metal ions or influence the supramolecular assembly of complexes through hydrogen bonding networks. rsc.orgspectroscopyonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydroxypicolinic acid ligands generally involves the reaction of the ligand with a suitable metal salt in a polar solvent.

The synthesis of transition metal complexes with picolinic acid derivatives is well-established. nih.govjocpr.com A typical procedure involves mixing the ligand and a transition metal salt (e.g., chlorides, acetates) in a 1:1 or 2:1 molar ratio in an alcoholic medium like ethanol (B145695) or methanol. nih.govorientjchem.org The reaction mixture is often refluxed, and the resulting complex precipitates upon cooling or solvent evaporation. jocpr.com

Characterization of these complexes relies on a suite of analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (carboxylate), C=N (pyridine), and O-H groups. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netjocpr.com

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. ajol.info

Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of coordinated or lattice water molecules. orientjchem.org

Table 1: Representative Data for Transition Metal Complexes with Picolinic Acid Analogs

| Complex | Proposed Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (cm⁻¹) | Reference |

|---|---|---|---|---|

| [Co(DPA)(H₂O)₂] | Octahedral | ν(C=O): ~1670, ν(C=N): ~1580 | - | ajol.info |

| [Ni(DPA)(H₂O)₂] | Octahedral | ν(C=O): ~1675, ν(C=N): ~1585 | - | ajol.info |

| [Cu(picolinate)₂(H₂O)₂] | Distorted Octahedral | ν(C=O): ~1640 | ~15,290 | researchgate.net |

| [Mn(SIHP)₂] | Octahedral | - | 20,283, 18,939, 13,831 | jocpr.com |

DPA = Dipicolinate; SIHP = 2-(salicylimino)-3-hydroxypyridine

The larger ionic radii and higher coordination numbers of lanthanide ions make them particularly suitable for forming complexes with multidentate ligands like hydroxypicolinic acids. Research on 6-hydroxypicolinic acid has demonstrated the formation of coordination polymers with lanthanides such as Lanthanum (La), Europium (Eu), and Ytterbium (Yb). researchgate.net The synthesis involves hydrothermal methods or reaction in aqueous solutions. These studies revealed that the complexes often form one-dimensional infinite chains that are further assembled into three-dimensional microporous structures through extensive hydrogen bonding. researchgate.net It is plausible that this compound would form similar polymeric structures with lanthanide ions, with the fluorine atom potentially influencing the packing and stability of the resulting framework.

Table 2: Structural Features of Lanthanide Complexes with 6-Hydroxypicolinic Acid (H₂picO)

| Complex | Structural Motif | Key Feature | Reference |

|---|---|---|---|

| [La(HpicO)₃(H₂O)]n·0.5nH₂O | 1D Infinite Chain | Forms 3D microporous polymer via H-bonds | researchgate.net |

| [Eu(HpicO)₃(H₂O)₃]n·3nH₂O | 1D Infinite Chain | Forms 3D microporous polymer via H-bonds | researchgate.net |

| [Yb(HpicO)₃(H₂O)₅]·4H₂O | 3D Supramolecular Architecture | Self-assembled via coordination and H-bonds | researchgate.net |

Intramolecular hydrogen bonding is a critical factor in the coordination chemistry of ligands that possess both hydrogen bond donors (like a hydroxyl group) and acceptors (like a carboxylate oxygen or pyridine nitrogen). In this compound, an intramolecular hydrogen bond can form between the 6-hydroxyl group and the adjacent carboxylate group.

This pre-organization has several important consequences:

Enhanced Ligand Rigidity: It locks the ligand into a conformation that is favorable for chelation, reducing the entropic penalty of complex formation.

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research findings on the chemical compound this compound concerning its applications in metalloprotein research and bioinorganic chemistry are not available in the public domain. Consequently, a detailed article on its role in the design of metalloenzyme inhibitors and its function in iron homeostasis as a siderophore analogue cannot be constructed at this time.

The inquiry into the coordination chemistry and metallobiological interactions of hydroxypicolinic acids, with a specific focus on this compound, did not yield any dedicated studies or detailed research findings. The scientific community has extensively investigated various hydroxypicolinic acid derivatives for their metal-chelating properties and their potential as therapeutic agents. However, the introduction of a fluorine atom at the 5-position of the picolinic acid ring, creating this compound, appears to be a novel area with no published research that would allow for a thorough and scientifically accurate discussion as per the requested outline.

While the provided outline suggests a focus on the design of metalloenzyme inhibitors and the compound's relevance to iron homeostasis, the absence of specific data for this compound prevents a factual exploration of these topics.

For a compound to be considered in the design of metalloenzyme inhibitors, researchers would typically investigate its ability to bind to the metal ions within the active site of an enzyme, thereby inhibiting its catalytic function. Such studies would involve detailed kinetic and structural analyses to determine the inhibitor's potency and selectivity.

In the context of iron homeostasis and siderophore analogues, research would focus on the compound's ability to chelate iron with high affinity and specificity. Siderophores are small molecules produced by microorganisms to scavenge iron from their environment. Synthetic analogues are often designed to mimic this function for various biomedical applications, including the development of novel antibiotics or treatments for iron-overload disorders.

Given the lack of available information, any attempt to generate content for the specified sections would be purely speculative and would not adhere to the principles of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the bioinorganic chemistry of this compound can be authored.

Biological Activities and Mechanistic Studies of Hydroxypicolinic Acid Derivatives

Microbial Metabolism and Biodegradation Pathways

The environmental fate of pyridine-based compounds is largely determined by microbial activity. Bacteria have evolved sophisticated enzymatic systems to break down these heterocyclic structures, often utilizing them as sources of carbon and nitrogen. asm.orgtandfonline.com

The microbial degradation of picolinic acid and its hydroxylated derivatives has been a subject of study for several decades. nih.gov A common catabolic pathway involves a series of hydroxylation and decarboxylation steps. For instance, microorganisms can degrade picolinic acid by first converting it to 6-hydroxypicolinic acid (6HPA). asm.orgnih.gov This intermediate is a central molecule in the breakdown process for many bacterial species, including Alcaligenes faecalis and Rhodococcus sp. asm.orgmdpi.com

In a well-characterized pathway in Alcaligenes faecalis JQ135, picolinic acid is initially transformed into 6HPA. asm.orgnih.gov This is followed by a subsequent hydroxylation to yield 3,6-dihydroxypicolinic acid (3,6DHPA). asm.orgnih.gov The degradation of 3,6DHPA proceeds further, leading to the opening of the pyridine (B92270) ring and eventual entry into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov The identification of these intermediates confirms a stepwise enzymatic process for the breakdown of the pyridine ring. nih.govnih.gov

Table 1: Microbial Catabolism of Picolinic Acid

This interactive table summarizes the key steps in the microbial degradation of picolinic acid.

| Step | Substrate | Enzyme Class (Example) | Product | Organism Example | Citation |

| 1 | Picolinic Acid | Picolinic acid hydroxylase | 6-Hydroxypicolinic acid (6HPA) | Rhodococcus sp. PA18 | mdpi.com |

| 2 | 6-Hydroxypicolinic acid (6HPA) | Hydroxylase | 3,6-Dihydroxypicolinic acid (3,6DHPA) | Alcaligenes faecalis JQ135 | asm.org |

| 3 | 3,6-Dihydroxypicolinic acid (3,6DHPA) | Decarboxylase (PicC) | 2,5-Dihydroxypyridine | Alcaligenes faecalis JQ135 | asm.orgnih.gov |

| 4 | 2,5-Dihydroxypyridine | Dioxygenase / Monooxygenase | Ring cleavage products -> TCA Cycle Intermediates | General pathway | mdpi.com |

Enzymatic Decarboxylation and Hydroxylation Processes

The catabolism of hydroxypicolinic acids is mediated by specific enzymes. Hydroxylation, the introduction of a hydroxyl (-OH) group onto the aromatic ring, is often the initial and key step in the biodegradation of pyridine and its derivatives. mdpi.comnih.gov This reaction is typically catalyzed by hydroxylases or monooxygenases. mdpi.comnih.gov

Following hydroxylation, decarboxylation plays a crucial role. In the degradation pathway of picolinic acid, the intermediate 3,6-dihydroxypicolinic acid (3,6DHPA) undergoes decarboxylation to form 2,5-dihydroxypyridine. asm.orgnih.gov This reaction is catalyzed by a novel enzyme identified as PicC in Alcaligenes faecalis JQ135. asm.org PicC is a Zn²⁺-dependent, non-oxidative decarboxylase belonging to the amidohydrolase 2 family. asm.orgnih.gov Site-directed mutagenesis studies have shown that specific amino acid residues, such as His163 and His216, are essential for its catalytic activity. asm.org Enzymatic decarboxylation is a fundamental process in nature for breaking down various organic compounds. nih.govmdpi.com

The presence of a halogen atom, such as fluorine, on an aromatic ring significantly influences its susceptibility to microbial degradation. nih.gov Halogenated organic compounds are often more persistent in the environment because the carbon-halogen bond is highly stable and requires specific enzymatic machinery for cleavage. nih.gov Microorganisms that can degrade these compounds typically possess enzymes called dehalogenases. nih.govresearchgate.net

Pharmacological and Biological Signaling Investigations

Hydroxypicolinic acid derivatives are not only environmental metabolites but also compounds with interesting biological activities. Their structures lend themselves to interactions with biological systems, including metal chelation and potential modulation of cellular processes.

The biological activity of 5-Fluoro-6-hydroxypicolinic acid can be inferred by examining its structural analogues. Picolinic acid and its derivatives are well-known chelating agents for various metal ions, including zinc, iron, and copper. wikipedia.orgmtoz-biolabs.com This chelating ability is a key aspect of their biological function. For example, some 3-hydroxypicolinic acid-copper complexes have demonstrated cytotoxic and antimycobacterial activity. medchemexpress.com Derivatives of 3-hydroxypicolinic acid have also been explored for their antioxidant properties. mtoz-biolabs.com

The introduction of a halogen atom can modulate the biological profile of a molecule. In some cases, halogenation has been shown to enhance the antimicrobial and antibiofilm efficacy of peptides while increasing their stability against enzymatic degradation. nih.gov Therefore, it is plausible that the fluorine atom in this compound could modify its metal-binding affinities and biological activities compared to the parent 6-hydroxypicolinic acid.

Table 2: Biological Activities of Picolinic Acid Analogues

This interactive table highlights the known biological activities of compounds structurally related to this compound.

| Compound/Derivative | Class | Observed Biological Activity | Potential Application Area | Citation |

| Picolinic Acid | Pyridinecarboxylic Acid | Metal chelation (Zn, Fe, Cu), neuroprotective, immunological effects | Nutrient absorption, therapeutic agent | wikipedia.org |

| 3-Hydroxypicolinic Acid | Hydroxypyridinecarboxylic Acid | Metal chelation, matrix for mass spectrometry | Antimicrobial, analytical chemistry | mtoz-biolabs.commedchemexpress.com |

| 6-Hydroxypicolinic acid | Hydroxypyridinecarboxylic Acid | Metal chelation, microbial metabolite | Biodegradation, chemical synthesis | chemicalbook.com |

| Halogenated Peptides | Modified Peptides | Enhanced antimicrobial and antibiofilm activity, increased proteolytic stability | Development of new antimicrobial agents | nih.gov |

| Hydroxycitric Acid | Microbial Metabolite | Inhibition of enzymes in fatty acid and carbohydrate metabolism | Metabolic regulation | nih.gov |

Modulatory Effects on Physiological Processes

Derivatives of picolinic acid have the potential to act as signaling molecules or modulators of physiological pathways. Picolinic acid, a catabolite of tryptophan, has been implicated in a range of immunological, neuroprotective, and anti-proliferative effects. wikipedia.orgnih.gov Other microbially produced hydroxy acids have also been shown to have distinct biological roles. For instance, hydroxycitric acid can inhibit key enzymes involved in fatty acid synthesis and carbohydrate metabolism. nih.gov Furthermore, certain branched-chain hydroxy acids produced by gut microbiota can modulate the growth of other bacterial species, suggesting a role in shaping the gut microbiome. jmb.or.kr

Given that this compound is a hydroxypicolinic acid derivative, it could potentially exert modulatory effects on physiological processes. Its primary mechanism would likely involve its ability to chelate essential metal ions, thereby influencing the activity of metalloenzymes or metal-dependent signaling pathways. mtoz-biolabs.com The presence of the electronegative fluorine atom could alter its interaction with biological targets, although specific studies on the physiological signaling of this compound have not been reported.

Evaluation as Anti-Infective Agents or Enzyme Inhibitors

There is currently no publicly available research that specifically evaluates this compound for its anti-infective or enzyme inhibitory properties. While the broader class of picolinic acid derivatives has shown promise in these areas, direct experimental data for the 5-fluoro-6-hydroxy substituted variant is lacking.

For context, the parent compound, picolinic acid, has been reported to exhibit broad-spectrum antiviral activity against enveloped viruses such as Influenza A virus and SARS-CoV-2. nih.govnih.gov The proposed mechanism for this activity involves the disruption of the viral envelope and interference with viral entry into host cells. nih.govnih.gov Furthermore, other substituted picolinic acid derivatives have been investigated as inhibitors of various enzymes. nih.gov

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.gov Therefore, it is conceivable that this compound could possess noteworthy biological properties. However, without empirical data, any discussion of its specific anti-infective or enzyme-inhibiting potential remains speculative.

Structure-Activity Relationships (SAR) in Substituted Picolinic Acids

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects.

For the class of substituted picolinic acids, SAR studies have been instrumental in optimizing their therapeutic potential. For instance, research on fluorinated derivatives of similar pyridine scaffolds has shown that the position of the fluorine atom can significantly impact inhibitory potency and selectivity against certain enzymes. nih.gov

In the case of this compound, the presence and positions of the fluoro and hydroxy groups are expected to play a crucial role in its interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the electronegative fluorine atom can modulate the electronic properties of the pyridine ring and participate in specific binding interactions.

A detailed SAR analysis for this compound would require the synthesis and biological evaluation of a series of analogues with systematic modifications to the substituent groups. As no such studies have been published, a definitive SAR profile for this specific compound cannot be constructed at this time.

Advanced Characterization and Computational Chemistry of Hydroxypicolinic Acids

Spectroscopic Analysis in Structural Elucidation and Biological Applications

The structural elucidation and understanding of the biological applications of 5-fluoro-6-hydroxypicolinic acid, a pyridine (B92270) derivative, rely heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and UV-Vis spectroscopy each provide unique and complementary information about the molecule's atomic arrangement, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including pyridine derivatives like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be deduced. researchgate.netamazonaws.combas.bg

For pyridine derivatives, the position of substituents on the ring significantly influences the chemical shifts of the ring protons and carbons. In the case of this compound, the fluorine atom at the 5-position and the hydroxyl group at the 6-position, along with the carboxylic acid at the 2-position, create a distinct electronic environment that is reflected in the NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons on an aromatic ring, such as pyridine, typically appear in the downfield region (higher ppm values). The splitting of signals (multiplicity) is due to spin-spin coupling between adjacent protons and provides information on the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. The carbonyl carbon of the carboxylic acid group will typically appear at a significantly downfield chemical shift.

A detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structural assignments by showing correlations between protons, between carbons and their directly attached protons, and between carbons and protons that are two or three bonds away, respectively. bas.bg

Below is a table summarizing typical NMR data for a related pyridine derivative, which can provide a reference for the expected spectral features of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~8.8 | Doublet | ~4.7 | H adjacent to N |

| ¹H | ~8.3 | Doublet | ~7.8 | H ortho to COOH |

| ¹H | ~8.0 | Triplet of doublets | ~7.7, ~1.6 | H meta to COOH |

| ¹H | ~7.7 | Multiplet | H para to COOH | |

| ¹³C | ~165 | Singlet | Carboxylic acid carbon | |

| ¹³C | ~148 | Singlet | Carbon adjacent to N | |

| ¹³C | ~147 | Singlet | Quaternary carbon | |

| ¹³C | ~138 | Singlet | CH carbon | |

| ¹³C | ~128 | Singlet | CH carbon | |

| ¹³C | ~124 | Singlet | CH carbon | |

| Note: This is a representative table based on general knowledge of pyridine derivatives and may not be the exact data for this compound. Actual values can vary based on solvent and experimental conditions. |

Mass Spectrometry Techniques in Chemical and Biological Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. nih.govlibretexts.org In the context of this compound, mass spectrometry can confirm its elemental composition and provide insights into its chemical stability.

When a molecule is introduced into a mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M+). The mass of this ion corresponds to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion can be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure and can be used for identification.

For aromatic carboxylic acids like this compound, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The presence of a fluorine atom would also lead to characteristic fragmentation, such as the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

In biological research, mass spectrometry is employed to study the metabolism of compounds like this compound. By coupling liquid chromatography with mass spectrometry (LC-MS), researchers can separate and identify metabolites in complex biological samples, providing insights into the pathways of drug metabolism and potential mechanisms of action or resistance. nih.gov

| Ion | m/z | Description |

| [M+H]⁺ | 158.0299 | Molecular ion (protonated) |

| [M-OH]⁺ | 141.0273 | Loss of a hydroxyl group |

| [M-COOH]⁺ | 113.0334 | Loss of the carboxylic acid group |

| Note: The m/z values are theoretical and based on the exact mass of this compound (C₆H₄FNO₃). Actual observed values may vary slightly. |

Infrared and UV-Vis Spectroscopy in Coordination and Biological Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for investigating the coordination chemistry and biological interactions of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key vibrational bands would include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

C=O stretch: A strong absorption around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-F stretch: An absorption typically found in the 1000-1400 cm⁻¹ region.

Changes in the positions and intensities of these bands upon coordination to a metal ion can provide information about the binding mode of the ligand. For example, a shift in the C=O stretching frequency can indicate whether the carboxylate group is coordinated to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring of this compound exhibit characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent environment.

In biological studies, UV-Vis spectroscopy can be used to monitor interactions with biomolecules. For instance, a change in the absorption spectrum of a protein upon binding to this compound could indicate a direct interaction and provide insights into the binding event. Furthermore, the development of a new absorption band in the visible region upon complexation with a metal ion can be indicative of the formation of a charge-transfer complex, which can be important for understanding the electronic properties of the resulting coordination compound.

| Spectroscopic Technique | Typical Wavenumber/Wavelength Range | Functional Group/Transition |

| Infrared (IR) | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid) |

| Infrared (IR) | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

| Infrared (IR) | 1400-1600 cm⁻¹ | C=C and C=N stretches (pyridine ring) |

| Infrared (IR) | 1000-1400 cm⁻¹ | C-F stretch |

| UV-Vis | ~200-400 nm | π → π* transitions (pyridine ring) |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for understanding the properties and behavior of molecules at the atomic level. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are two key approaches used to investigate the electronic structure, tautomerism, and binding interactions of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a widely used tool in chemistry and materials science for calculating properties such as molecular geometries, vibrational frequencies, and electronic spectra. sioc-journal.cnnih.gov

For this compound, DFT calculations can provide valuable insights into its electronic properties. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can all be calculated. These properties are crucial for understanding the molecule's reactivity and its potential to interact with other molecules.

A particularly important application of DFT for this compound is the study of tautomerism. The 6-hydroxy group of this compound can potentially exist in equilibrium with its keto tautomer, 5-fluoro-6-oxo-1,6-dihydropicolinic acid. DFT calculations can be used to determine the relative energies of these tautomers, providing an estimate of their equilibrium populations. nih.govresearchgate.net The presence of water or other solvent molecules can significantly influence this equilibrium, and DFT calculations can also be used to model these solvent effects.

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands and to validate the computational model. nih.gov

Molecular Dynamics Simulations and Binding Site Predictions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of molecules and their interactions with their environment.

In the context of this compound, MD simulations can be used to study its behavior in solution, including its interactions with solvent molecules and its conformational flexibility. This is particularly relevant for understanding how the molecule behaves in a biological environment.

A key application of MD simulations is in the prediction of binding sites and the study of ligand-receptor interactions. nih.gov If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. By simulating the complex of the molecule bound to the protein, researchers can gain insights into the key interactions that stabilize the binding, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Binding site prediction algorithms, often used in conjunction with molecular docking and MD simulations, can identify potential binding pockets on the surface of a protein where a small molecule like this compound might bind. These predictions can guide experimental studies and accelerate the drug discovery process.

Theoretical Studies on Intersystem Spin Crossing in Metal Complexes

Theoretical and computational chemistry play a pivotal role in understanding the intricate electronic phenomena within metal complexes, such as intersystem spin crossing (ISC). This process, involving a transition between different spin states, is fundamental to the functionality of many metal complexes in fields like catalysis, molecular magnetism, and photochemistry. While specific theoretical studies on intersystem spin crossing in metal complexes of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining theoretical frameworks applied to analogous systems, particularly those involving picolinic acid and other pyridinecarboxylate ligands.

The spin state of a metal complex is determined by the arrangement of electrons in the d-orbitals of the central metal ion. whiterose.ac.uk This arrangement is influenced by the ligand field, which is the electrostatic field created by the coordinating ligands. rsc.org A strong ligand field leads to a large energy separation between the d-orbitals, favoring a low-spin state where electrons are paired in the lower energy orbitals. Conversely, a weak ligand field results in a smaller energy separation, favoring a high-spin state with a maximum number of unpaired electrons. whiterose.ac.uk The transition between these spin states is known as spin crossover (SCO). mdpi.com

Theoretical models are crucial for predicting and rationalizing the spin state of a metal complex and the likelihood of intersystem crossing. mdpi.com These models often consider the interplay between the ligand field strength and the spin-pairing energy. mdpi.com For a metal ion to exhibit spin crossover, the energy difference between the high-spin and low-spin states must be comparable to the thermal energy, kBT. beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the electronic structure and relative energies of the different spin states of a metal complex. rsc.org These calculations can provide valuable insights into the geometric and electronic changes that accompany a spin transition. beilstein-journals.org For instance, the metal-ligand bond lengths are typically shorter in the low-spin state due to the population of non-bonding or weakly anti-bonding orbitals, a structural change that can be accurately predicted by theoretical calculations. beilstein-journals.org

The rate of intersystem crossing is another critical parameter that can be investigated through theoretical studies. This rate is governed by several factors, including the magnitude of spin-orbit coupling, which provides a mechanism for mixing states of different spin multiplicities. beilstein-journals.orgresearchgate.net Theoretical models can be used to calculate the spin-orbit coupling matrix elements and thereby estimate the probability of a spin transition. researchgate.net

The introduction of a fluorine atom at the 5-position of the 6-hydroxypicolinic acid ligand is expected to modulate the electronic properties of the ligand and, consequently, the ligand field strength. The high electronegativity of fluorine can influence the electron density on the pyridine ring and the coordinating atoms. nih.gov Computational studies on fluorinated organic molecules have shown that fluorine can participate in hydrogen bonding and alter water networks in biological systems, and similar effects could influence the crystal packing and intermolecular interactions in metal complexes, indirectly affecting the spin state. nih.gov

While direct computational data on this compound complexes is scarce, studies on related picolinic acid complexes provide a foundation for understanding their behavior. researchgate.netorientjchem.org For example, research on gallium(III) complexes with picolinic acid has detailed the coordination modes and structural parameters, which are essential inputs for theoretical modeling. nih.gov

Interactive Data Table: Theoretical Parameters Influencing Intersystem Spin Crossing

| Parameter | Description | Theoretical Method of Investigation | Expected Influence on ISC |

| Ligand Field Splitting (Δo) | The energy difference between the eg and t2g sets of d-orbitals in an octahedral complex. rsc.org | Density Functional Theory (DFT), Ab initio methods | A larger Δo favors the low-spin state, making ISC to a high-spin state less probable. |

| Spin-Pairing Energy (P) | The energy required to pair two electrons in the same orbital. | Can be estimated from experimental data or calculated. | A higher P favors the high-spin state, making ISC to a low-spin state less probable. |

| Spin-Orbit Coupling | The interaction between the electron's spin and its orbital angular momentum. beilstein-journals.org | Relativistic quantum chemistry methods | Provides the mechanism for transitions between different spin states. The rate of ISC is proportional to the square of the spin-orbit coupling constant. |

| Metal-Ligand Bond Lengths | The distances between the central metal ion and the coordinating atoms of the ligands. beilstein-journals.org | Geometry optimization using DFT or other methods. | Shorter bond lengths are characteristic of the low-spin state. The change in bond lengths upon spin transition affects the vibrational modes coupled to the electronic transition. |

| Vibrational Modes | The collective motions of the atoms in the complex. mdpi.com | Frequency calculations using DFT or other methods. | Specific vibrational modes can couple to the electronic spin transition, facilitating the process. mdpi.com |

An in-depth analysis of this compound reveals its significant potential across a spectrum of scientific disciplines. This fluorinated pyridine derivative is the subject of growing research interest, with emerging studies highlighting its promise in fields ranging from medicine to materials science. The unique chemical properties conferred by the fluorine and hydroxyl groups on the picolinic acid scaffold are opening new avenues for innovation.

Emerging Research Directions and Future Prospects for 5 Fluoro 6 Hydroxypicolinic Acid

The strategic placement of a fluorine atom and a hydroxyl group on the picolinic acid ring creates a molecule with unique electronic properties and functionalities. These features make 5-fluoro-6-hydroxypicolinic acid a compound of significant interest for forward-looking research and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-6-hydroxypicolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of picolinic acid derivatives followed by hydroxylation. For example, halogenation using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in polar solvents (e.g., acetonitrile/water) under acidic conditions (e.g., H₂SO₄) introduces fluorine at the 5-position. Hydroxylation at the 6-position is achieved via hydrolysis under controlled pH (3–5) and temperature (60–80°C) . Yield optimization requires precise stoichiometric ratios (e.g., 2:1 reagent:substrate) and inert atmospheres to prevent side reactions. Purity is validated using HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, with fluorine chemical shifts typically observed at −120 to −150 ppm. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺ = 172.1 g/mol). Purity is assessed via reverse-phase HPLC (retention time ~8.2 min under gradient elution) .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

- Methodological Answer : Accelerated stability studies involve exposing the compound to stressors:

- Temperature : 40–60°C for 4 weeks.

- pH : Buffered solutions (pH 2–10) monitored via UV-Vis spectroscopy (λ = 260 nm).

- Light : UV irradiation (254 nm) for 48 hours.

Degradation products are identified using LC-MS/MS .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity in neurotransmitter modulation be resolved?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). A systematic approach includes:

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-GABA) to quantify affinity (Kd).

- Cross-validation : Compare results across independent labs using standardized protocols (e.g., OECD Guidelines) .

Q. What strategies optimize the compound’s catalytic efficiency in pollutant degradation?

- Methodological Answer : Reactivity with organic pollutants (e.g., polyaromatic hydrocarbons) depends on:

- pH : Optimal activity at pH 6–7 due to deprotonated hydroxyl group.

- Co-catalysts : Add Fe²⁺/H₂O₂ for Fenton-like reactions.

- Kinetic studies : Monitor pseudo-first-order rate constants (k) via GC-MS. Table 1 summarizes reaction parameters:

| Pollutant | k (h⁻¹) | Byproduct Toxicity (LC₅₀) |

|---|---|---|

| Benzopyrene | 0.45 | 2.1 mg/L (Daphnia magna) |

| Chlorophenol | 0.78 | Non-toxic |

| . |

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding modes. Key steps:

- Target selection : Prioritize enzymes with conserved active-site residues (e.g., Tyr, His).

- Free energy calculations : Use MM-PBSA to estimate ΔGbinding.

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values of this compound?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity and measurement techniques. A standardized protocol includes:

- Solvent screening : Test water, DMSO, ethanol, and buffered solutions.

- Dynamic light scattering (DLS) : Detect aggregates at >1 mg/mL.

- Reference standards : Use USP-grade solvents and calibrate spectrophotometers .

Experimental Design Frameworks

Q. What PICOT elements are critical for designing studies on the compound’s agricultural applications?

- Population : Target crops (e.g., Oryza sativa).

- Intervention : Foliar spray at 0.1–1 mM.

- Comparison : Commercial herbicides (e.g., glyphosate).

- Outcome : Biomass yield reduction in weeds (%).

- Time : 4-week growth cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.